3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolopyridazine core, which is fused with a thiophene ring and substituted with a 4-fluorophenylmethylsulfanyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can lead to various therapeutic effects.
Biochemical Pathways
Based on the enzyme inhibitory activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways related to the functions of the inhibited enzymes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the 4-fluorophenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-fluorophenylmethylthiol.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 4-fluorophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazolopyridazine core, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium catalyst in a Buchwald-Hartwig amination.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the triazolopyridazine core.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been investigated for its antimicrobial and anticancer properties, with studies showing promising activity against certain bacterial strains and cancer cell lines.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring and the triazolopyridazine core.
Comparison with Similar Compounds
3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound differs by the presence of a methylsulfanyl group instead of a thiophen-2-yl group, which may affect its chemical reactivity and biological activity.
6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine: This isomer has the same functional groups but in different positions, which can lead to differences in its interaction with molecular targets and overall activity.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBYCZXIMFWYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.